molecular formula C18H17FN2O3 B5815834 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine

Cat. No. B5815834
M. Wt: 328.3 g/mol
InChI Key: YIIYUENPHDBERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as Flibanserin, is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin is a non-hormonal drug that works by targeting the serotonin receptors in the brain. Despite its approval, Flibanserin has been a controversial drug due to its limited efficacy and potential side effects. In

Mechanism of Action

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine works by targeting the serotonin receptors in the brain. Specifically, it acts as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also modulates the levels of other neurotransmitters such as acetylcholine and gamma-aminobutyric acid (GABA), which are involved in the regulation of sexual behavior.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also decreases the levels of serotonin in the brain, which is associated with sexual inhibition. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been shown to increase the frequency of sexual activity and improve the quality of sexual experiences in premenopausal women with HSDD. However, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has also been associated with several side effects, including dizziness, nausea, fatigue, and hypotension.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is a non-hormonal drug, which makes it suitable for use in both men and women. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also has a well-defined mechanism of action, which makes it easier to study. However, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several limitations, including its limited efficacy and potential side effects. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also has a narrow therapeutic window, which makes it difficult to administer in precise doses.

Future Directions

There are several future directions for the study of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine. One direction is to explore the potential use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine in the treatment of other conditions such as depression, anxiety, and addiction. Another direction is to develop new formulations of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine that improve its efficacy and reduce its side effects. Finally, there is a need for further research to understand the mechanism of action of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine and its effects on the brain and other organs.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine involves several steps. The first step involves the preparation of 2-fluoroaniline, which is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluoroanilino)piperazine. The final step involves the reduction of the nitro group to form 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine. The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential use in the treatment of HSDD. Several clinical trials have been conducted to evaluate the efficacy and safety of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine in premenopausal women with HSDD. The results of these trials have been mixed, with some studies showing a significant improvement in sexual desire and others showing no significant difference compared to placebo. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and addiction.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-14-3-1-2-4-15(14)20-7-9-21(10-8-20)18(22)13-5-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIYUENPHDBERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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